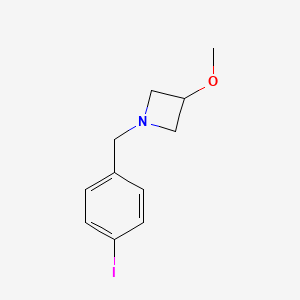
1-(4-Iodobenzyl)-3-methoxyazetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Iodobenzyl)-3-methoxyazetidine is an organic compound that features a unique structure combining an azetidine ring with a 4-iodobenzyl and a methoxy group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Iodobenzyl)-3-methoxyazetidine typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodobenzyl bromide and 3-methoxyazetidine.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The 4-iodobenzyl bromide is reacted with 3-methoxyazetidine under reflux conditions, leading to the formation of this compound.
Industrial Production Methods:
化学反应分析
Types of Reactions: 1-(4-Iodobenzyl)-3-methoxyazetidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The azetidine ring can be reduced to form different derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of 1-(4-substituted benzyl)-3-methoxyazetidine derivatives.
Oxidation: Formation of this compound aldehyde or acid.
Reduction: Formation of reduced azetidine derivatives.
科学研究应用
1-(4-Iodobenzyl)-3-methoxyazetidine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structure.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4-Iodobenzyl)-3-methoxyazetidine involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, while the azetidine ring can interact with various enzymes and receptors. The methoxy group may enhance the compound’s solubility and bioavailability.
相似化合物的比较
4-Iodobenzyl bromide: A precursor in the synthesis of 1-(4-Iodobenzyl)-3-methoxyazetidine.
3-Methoxyazetidine: Another precursor used in the synthesis.
1-(4-Iodobenzyl)piperazine: A compound with a similar benzyl iodide structure but different ring system.
Uniqueness: this compound is unique due to the combination of its azetidine ring, 4-iodobenzyl group, and methoxy group, which confer distinct chemical and biological properties not found in similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
生物活性
1-(4-Iodobenzyl)-3-methoxyazetidine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a methoxy group and an iodobenzyl moiety, which significantly influence its reactivity and biological interactions. The presence of iodine enhances the compound's lipophilicity and can facilitate interactions with biological targets through halogen bonding.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The iodine atom can participate in halogen bonding, enhancing binding affinity and specificity. This interaction can modulate various biological pathways, potentially leading to therapeutic effects.
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, likely due to its ability to inhibit key signaling pathways involved in tumor growth.
- Antimicrobial Properties : The compound has shown promise in preliminary antimicrobial assays, indicating potential applications in treating bacterial infections.
- Neuroprotective Effects : Some studies suggest that it may have neuroprotective properties, possibly through modulation of neurotransmitter systems.
Table 1: Summary of Biological Activities
Case Studies
- Antitumor Activity : A study investigated the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for anticancer drug development.
- Neuroprotective Effects : In a model of neurodegeneration, treatment with this compound resulted in decreased levels of oxidative stress markers and improved neuronal survival rates, indicating possible protective effects against neurotoxic agents.
属性
IUPAC Name |
1-[(4-iodophenyl)methyl]-3-methoxyazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO/c1-14-11-7-13(8-11)6-9-2-4-10(12)5-3-9/h2-5,11H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPBRPKZYUOMPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)CC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














